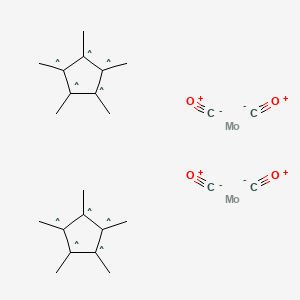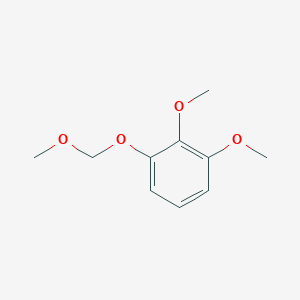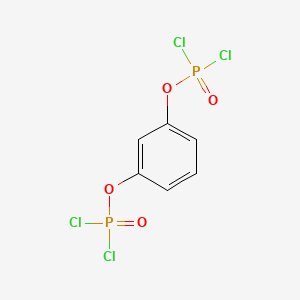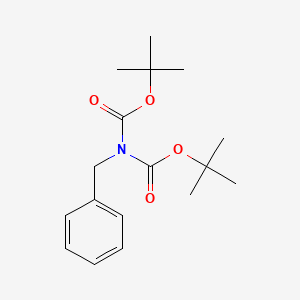
Di-tert-butyl benzylimidodicarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-butyl benzylimidodicarbonate is a chemical compound with the molecular formula C17H25NO4 . It has a molecular weight of 307.39 . The compound is a pale-yellow to yellow-brown sticky oil to semi-solid at room temperature .
Synthesis Analysis
The synthesis of this compound involves two stages . In the first stage, benzylamine is reacted in dichloromethane at 20°C for 0.5 hours. In the second stage, di-tert-butyl dicarbonate is reacted with 4-dimethylaminopyridine at 80°C for 2 hours .Molecular Structure Analysis
The IUPAC name of this compound is tert-butyl benzyl (tert-butoxycarbonyl)carbamate . The InChI code for the compound is 1S/C17H25NO4/c1-16(2,3)21-14(19)18(15(20)22-17(4,5)6)12-13-10-8-7-9-11-13/h7-11H,12H2,1-6H3 .Mécanisme D'action
Target of Action
Di-tert-butyl benzylimidodicarbonate, also known as Di-tert-butyl-iminodicarboxylate , is an organic compound that is primarily used as a reagent in organic synthesis . It is used in the preparation of primary amines from alkyl halides . The primary targets of this compound are therefore alkyl halides, which are organic compounds containing a halogen (Fluorine, Chlorine, Bromine, Iodine) atom.
Mode of Action
The compound interacts with its targets (alkyl halides) through a chemical reaction known as nucleophilic substitution. In this reaction, the alkyl halide acts as an electrophile (electron-loving) and the this compound acts as a nucleophile (nucleus-loving). The nucleophile donates an electron pair to the electrophile, resulting in the formation of a new bond .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of primary amines. Primary amines are organic compounds that contain a nitrogen atom with a single bond to a carbon atom. They are key building blocks in the synthesis of a wide range of organic compounds, including pharmaceuticals, dyes, and polymers .
Result of Action
The result of the action of this compound is the formation of primary amines from alkyl halides. This transformation is valuable in organic synthesis, enabling the creation of a wide variety of complex organic molecules .
Action Environment
The action of this compound is influenced by various environmental factors. For example, the reaction with alkyl halides is typically carried out in an organic solvent at controlled temperatures . The choice of solvent and temperature can significantly influence the reaction rate and the yield of the desired product.
Propriétés
IUPAC Name |
tert-butyl N-benzyl-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-16(2,3)21-14(19)18(15(20)22-17(4,5)6)12-13-10-8-7-9-11-13/h7-11H,12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBCBDIQXSNCEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

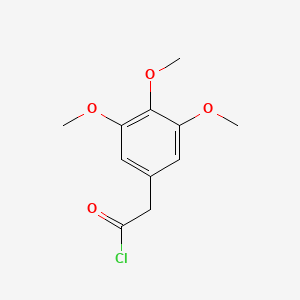
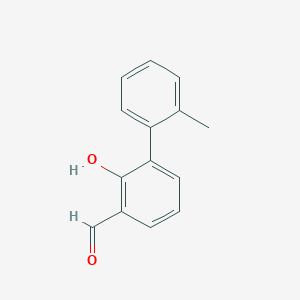
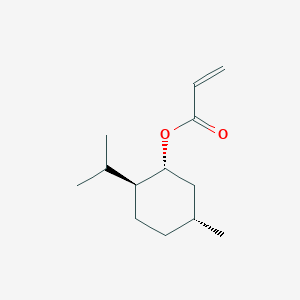

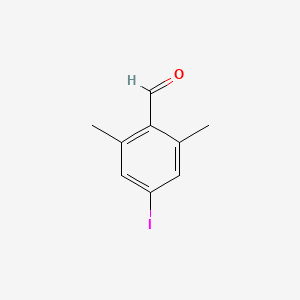
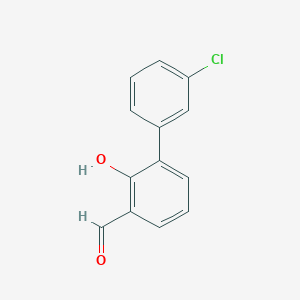
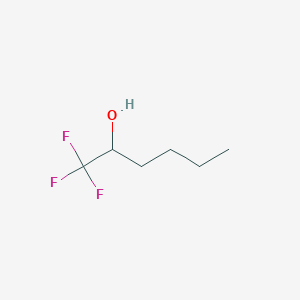
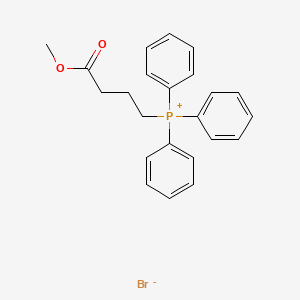
![2-Chloro-6-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B6317260.png)
